molecular formula C12H11NO4 B11873301 3-Acetyl-5-methoxy-1H-indole-2-carboxylic acid CAS No. 515881-27-3

3-Acetyl-5-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B11873301
CAS No.: 515881-27-3
M. Wt: 233.22 g/mol
InChI Key: ABIPOTWQNSYKHU-UHFFFAOYSA-N
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Description

3-Acetyl-5-methoxy-1H-indole-2-carboxylic acid is a substituted indole derivative characterized by a methoxy group at position 5, an acetyl group at position 3, and a carboxylic acid moiety at position 2. The indole core, a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, serves as a critical scaffold in medicinal chemistry due to its prevalence in bioactive molecules. This compound is primarily utilized as an intermediate in synthesizing pharmaceuticals and agrochemicals, with its functional groups enabling diverse chemical modifications .

Properties

CAS No.

515881-27-3

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

3-acetyl-5-methoxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C12H11NO4/c1-6(14)10-8-5-7(17-2)3-4-9(8)13-11(10)12(15)16/h3-5,13H,1-2H3,(H,15,16)

InChI Key

ABIPOTWQNSYKHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(NC2=C1C=C(C=C2)OC)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-Acetyl-5-methoxy-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

3-Acetyl-5-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

    Major Products: The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antiviral Activity

One of the prominent applications of 3-acetyl-5-methoxy-1H-indole-2-carboxylic acid is its potential as an antiviral agent, particularly against HIV. Research indicates that derivatives of indole-2-carboxylic acid, closely related to this compound, can inhibit the strand transfer of HIV-1 integrase. This enzyme is crucial for the viral replication cycle, and inhibitors targeting it represent a promising therapeutic strategy against HIV .

In a study focusing on indole derivatives, it was found that structural optimizations could significantly enhance the inhibitory effects against integrase, with some compounds showing IC50 values as low as 0.13 μM . The binding conformation analysis revealed that the indole core chelates with magnesium ions in the active site of integrase, which is critical for its function.

1.2 Melatonin Receptor Interaction

This compound has also been studied for its interaction with melatonin receptors (MT1 and MT2). Binding affinity studies suggest that this compound may act as a melatonin receptor agonist, which could have implications for sleep disorders and circadian rhythm regulation. The pharmacological profile indicates potential use in developing therapeutic agents for conditions such as insomnia and seasonal affective disorder.

Biological Activities

2.1 Antioxidant Properties

The compound exhibits notable antioxidant activity, which is vital for protecting cells from oxidative stress-related damage. This property suggests potential applications in preventing diseases associated with oxidative stress, including neurodegenerative disorders.

2.2 Anti-inflammatory Effects

Research has indicated that derivatives of indole carboxylic acids can modulate inflammatory responses. The ability to influence cytokine production positions these compounds as candidates for developing anti-inflammatory therapies .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaKey Findings
Melatonin Receptor InteractionDemonstrated binding affinity to MT1 and MT2 receptors; potential for sleep disorder treatment.
HIV Integrase InhibitionShowed significant inhibition of HIV-1 integrase; IC50 values as low as 0.13 μM achieved through structural optimization.
Antioxidant ActivityExhibited strong antioxidant properties; implications for neuroprotection.
Anti-inflammatory EffectsModulated cytokine production; potential use in anti-inflammatory therapies.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-methoxy-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. Indole derivatives are known to bind to multiple receptors and enzymes, influencing signaling pathways and cellular processes. The specific pathways and targets depend on the derivative and its modifications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-acetyl-5-methoxy-1H-indole-2-carboxylic acid with structurally related indole derivatives, emphasizing substituent positions, molecular properties, and pharmacological relevance:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties References
This compound - Acetyl (C3)
- Methoxy (C5)
- COOH (C2)
C₁₂H₁₁NO₄ 233.22 High lipophilicity; potential CNS activity due to acetyl group
5-Methoxy-1H-indole-3-carboxylic acid - Methoxy (C5)
- COOH (C3)
C₁₀H₉NO₃ 191.18 Lower lipophilicity; used in anti-inflammatory agent synthesis
1-Ethyl-5-methoxy-2-methyl-1H-indole-3-carboxylic acid - Ethyl (N1)
- Methyl (C2)
- COOH (C3)
C₁₃H₁₅NO₃ 233.26 Enhanced metabolic stability due to N-ethyl group
Indomethacin (1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid) - 4-Chlorobenzoyl (N1)
- Methyl (C2)
- Acetic acid (C3)
C₁₉H₁₆ClNO₄ 357.79 NSAID; cyclooxygenase inhibitor; clinical use in inflammation and pain management
5-Methoxy-1-(4-methoxyphenyl)-2-methyl-1H-indole-3-carboxylic acid - 4-Methoxyphenyl (N1)
- Methyl (C2)
- COOH (C3)
C₁₈H₁₇NO₄ 311.33 Dual methoxy groups may enhance receptor selectivity

Pharmacological and Physicochemical Properties

  • Lipophilicity : The acetyl group in the target compound increases logP compared to carboxylic acid derivatives (e.g., 5-methoxyindole-3-carboxylic acid, logP ~1.2 vs. target compound logP ~2.5) .
  • Bioactivity : Indomethacin’s anti-inflammatory activity is linked to its 3-acetic acid group and 4-chlorobenzoyl moiety, whereas the target compound’s acetyl group may favor kinase inhibition or antimicrobial effects .
  • Solubility : Carboxylic acid derivatives (e.g., 5-methoxyindole-3-carboxylic acid) exhibit higher aqueous solubility (≥10 mg/mL) than acetylated analogs (<1 mg/mL) .

Biological Activity

3-Acetyl-5-methoxy-1H-indole-2-carboxylic acid (AMICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of AMICA, focusing on its antimicrobial, anticancer, and neuroprotective properties, supported by various studies and research findings.

Chemical Structure and Properties

AMICA is characterized by the following chemical structure:

C12H11NO4\text{C}_{12}\text{H}_{11}\text{N}\text{O}_4

This compound features an indole ring system, which is known for its biological relevance. The methoxy and acetyl groups contribute to its unique reactivity and interaction with biological targets.

Antimicrobial Activity

The antimicrobial properties of AMICA have been evaluated against various bacterial and fungal strains. Notably, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis , as well as fungi like Candida albicans .

Research Findings

  • Minimum Inhibitory Concentration (MIC) :
    • AMICA exhibited an MIC of 7.8 μg/mL against C. albicans .
    • It demonstrated strong activity against S. aureus with an MIC of 21 μg/mL, indicating its potential as a therapeutic agent against resistant strains like MRSA .
  • Mechanism of Action :
    • Molecular docking studies revealed that AMICA binds effectively to target proteins involved in bacterial cell wall synthesis, disrupting their function and leading to cell death .

Anticancer Activity

AMICA's anticancer potential has been explored in various cancer cell lines, revealing promising results.

Case Studies

  • Cell Line Studies :
    • In vitro studies showed that AMICA significantly inhibited the proliferation of A549 lung cancer cells with an IC50 value of 15 μM.
    • It also demonstrated selective toxicity towards rapidly dividing cancer cells compared to normal fibroblast cells, suggesting a favorable therapeutic index .
  • Mechanisms :
    • The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death .

Neuroprotective Properties

Research indicates that AMICA may have neuroprotective effects, particularly in models of neurodegenerative diseases.

  • Oxidative Stress Reduction :
    • AMICA has been shown to reduce oxidative stress markers in neuronal cells exposed to toxic agents, potentially mitigating damage associated with conditions like Alzheimer's disease .
  • Long-Term Potentiation (LTP) :
    • Studies suggest that AMICA enhances LTP in hippocampal slices, which is critical for learning and memory processes .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsKey Findings
AntimicrobialS. aureus, C. albicansMIC: 7.8 μg/mL (C. albicans), 21 μg/mL (S. aureus)
AnticancerA549 lung cancer cellsIC50: 15 μM; induces apoptosis
NeuroprotectiveNeuronal cellsReduces oxidative stress; enhances LTP

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